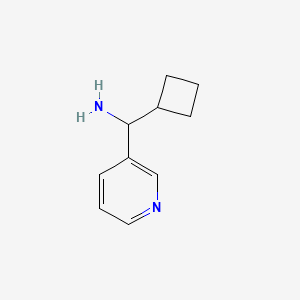

Cyclobutyl(pyridin-3-yl)methanamine

Beschreibung

Cyclobutyl(pyridin-3-yl)methanamine is a bicyclic organic compound featuring a cyclobutyl group attached to a pyridin-3-ylmethanamine moiety. Its unique structure combines the steric constraints of a cyclobutane ring with the aromatic and electronic properties of pyridine, making it a versatile scaffold in medicinal chemistry and drug discovery.

Eigenschaften

Molekularformel |

C10H14N2 |

|---|---|

Molekulargewicht |

162.23 g/mol |

IUPAC-Name |

cyclobutyl(pyridin-3-yl)methanamine |

InChI |

InChI=1S/C10H14N2/c11-10(8-3-1-4-8)9-5-2-6-12-7-9/h2,5-8,10H,1,3-4,11H2 |

InChI-Schlüssel |

ARKRGKJRMBSXJK-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C1)C(C2=CN=CC=C2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl(pyridin-3-yl)methanamine typically involves the reaction of cyclobutylamine with pyridine-3-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .

Industrial Production Methods: While specific industrial production methods for Cyclobutyl(pyridin-3-yl)methanamine are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Cyclobutyl(pyridin-3-yl)methanamine can undergo various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Corresponding aldehydes and ketones.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Cyclobutyl(pyridin-3-yl)methanamine has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of Cyclobutyl(pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Modified Cycloalkane Groups

| Compound Name | Structural Difference vs. Target Compound | Key Properties | Reference |

|---|---|---|---|

| (6-Chloropyridin-3-yl)(cyclopropyl)methanamine | Cyclopropyl instead of cyclobutyl | Higher ring strain in cyclopropane may reduce stability; lower similarity (0.91) . | |

| Cyclopentyl(pyridin-3-yl)methanamine | Cyclopentyl instead of cyclobutyl | Larger ring size alters steric effects, potentially affecting receptor binding . | |

| Cyclopropyl(pyridin-4-yl)methanamine dihydrochloride | Cyclopropyl + pyridin-4-yl substitution | Pyridine positional isomerism (4-yl vs. 3-yl) changes electronic distribution and binding affinity . |

Key Insights :

- Cyclobutyl vs.

- Ring Size Impact : Cyclopentyl analogs exhibit larger hydrophobic surfaces, which may improve membrane permeability but reduce target specificity .

Pyridine Positional Isomers

| Compound Name | Pyridine Substitution | Biological Activity | Reference |

|---|---|---|---|

| Cyclobutyl(pyridin-2-yl)methanamine | Pyridin-2-yl | Lower binding affinity to serotonin receptors due to altered nitrogen orientation . | |

| Cyclobutyl(pyridin-4-yl)methanamine | Pyridin-4-yl | Enhanced interaction with nicotinic acetylcholine receptors compared to 3-yl isomer . |

Key Insights :

- The 3-yl position optimizes hydrogen bonding and π-stacking interactions in enzyme active sites, making it critical for inhibitory activity .

Functional Group Modifications

| Compound Name | Functional Group Change | Impact on Properties | Reference |

|---|---|---|---|

| (S)-1-(6-Chloropyridin-3-yl)ethanamine | Ethyl group instead of cyclobutyl | Reduced steric hindrance improves solubility but decreases target selectivity . | |

| 1-(6-Chloropyridin-3-yl)propan-1-amine | Propanamine backbone | Linear chain increases flexibility, potentially lowering metabolic stability . | |

| α-Cyclopropyl-3-pyridinemethanol | Hydroxymethyl instead of amine | Increased polarity enhances water solubility but reduces blood-brain barrier penetration . |

Key Insights :

- The primary amine in Cyclobutyl(pyridin-3-yl)methanamine facilitates nucleophilic reactions and salt formation (e.g., dihydrochloride), improving bioavailability .

Pharmacological and Pharmacokinetic Comparisons

Key Insights :

- Chlorine Substitution : Enhances electrophilic character, improving interactions with biological macromolecules .

- Cyclobutyl Group : Balances rigidity and flexibility, optimizing receptor fit compared to bulkier cyclopentyl analogs .

Pharmacokinetic Properties

| Property | Cyclobutyl(pyridin-3-yl)methanamine | (6-Chloropyridin-3-yl)(cyclopropyl)methanamine | Cyclopentyl(pyridin-3-yl)methanamine |

|---|---|---|---|

| Solubility | Moderate (improved as dihydrochloride) | Low (cyclopropane reduces polarity) | Low (high lipophilicity) |

| Metabolic Stability | High (resists CYP450 oxidation) | Moderate (cyclopropane susceptible to ring-opening) | Low (larger ring prone to metabolism) |

| BBB Penetration | High (optimal logP ~2.1) | Low (polar chloropyridine reduces permeability) | Moderate (logP ~2.5) |

Key Insights :

- The dihydrochloride salt form significantly enhances aqueous solubility without compromising bioavailability .

- Cyclobutane’s intermediate ring size improves metabolic stability compared to cyclopropane and cyclopentane analogs .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.